
3,5-Diiodo-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-1,2,4-thiadiazole is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms, with iodine atoms at the 3 and 5 positions. This compound is a key building block in the synthesis of various biologically active molecules, particularly in the development of therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Diiodo-1,2,4-thiadiazole can be synthesized through the iodination of 1,2,4-thiadiazole derivatives. One common method involves the reaction of 1,2,4-thiadiazole with iodine and a suitable oxidizing agent under controlled conditions . The reaction typically proceeds as follows:
Starting Material: 1,2,4-Thiadiazole
Reagents: Iodine (I₂), Oxidizing agent (e.g., hydrogen peroxide)
Conditions: The reaction is carried out in an appropriate solvent (e.g., acetic acid) at a controlled temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diiodo-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms at positions 3 and 5 can be selectively replaced by other substituents through cross-coupling reactions.
Sonogashira Coupling: This reaction involves the coupling of this compound with phenylacetylene to form 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole or 3,5-bis(phenylethynyl)-1,2,4-thiadiazole, depending on the reaction conditions.
Common Reagents and Conditions
Reagents: Phenylacetylene, palladium catalyst, copper(I) iodide
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) with a suitable solvent (e.g., tetrahydrofuran) at elevated temperatures.
Major Products
- 3-Iodo-5-(phenylethynyl)-1,2,4-thiadiazole
- 3,5-Bis(phenylethynyl)-1,2,4-thiadiazole
Aplicaciones Científicas De Investigación
3,5-Diiodo-1,2,4-thiadiazole has a wide range of applications in scientific research, including:
- Chemistry : It serves as a key intermediate in the synthesis of various heterocyclic compounds and is used in cross-coupling reactions to develop novel molecules .
- Biology : The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
- Medicine : It is a crucial building block in the development of therapeutic agents, particularly in the synthesis of drugs with improved activity and selectivity .
- Industry : The compound is used in the development of agrochemicals, such as insecticides, herbicides, and fungicides .
Mecanismo De Acción
The mechanism of action of 3,5-diiodo-1,2,4-thiadiazole involves its ability to undergo substitution reactions, allowing it to form covalent bonds with various biologically active fragments. This covalent amalgamation can lead to compounds with enhanced biological activities due to synergistic effects . The molecular targets and pathways involved depend on the specific substituents introduced during the synthesis of the final therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dibromo-1,2,4-thiadiazole
- 3,5-Dichloro-1,2,4-thiadiazole
- 3,5-Diamino-1,2,4-thiadiazole
Uniqueness
3,5-Diiodo-1,2,4-thiadiazole is unique due to its high selectivity for substitution reactions at the iodine positions, making it a versatile intermediate for the synthesis of various biologically active compounds . Its iodine atoms provide a distinct reactivity profile compared to other halogenated thiadiazoles, allowing for the selective introduction of different functional groups.
Propiedades
Fórmula molecular |
C2I2N2S |
|---|---|
Peso molecular |
337.91 g/mol |
Nombre IUPAC |
3,5-diiodo-1,2,4-thiadiazole |
InChI |
InChI=1S/C2I2N2S/c3-1-5-2(4)7-6-1 |
Clave InChI |
SKLSRKXCTSCJBA-UHFFFAOYSA-N |
SMILES canónico |
C1(=NSC(=N1)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
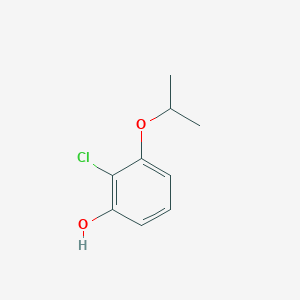
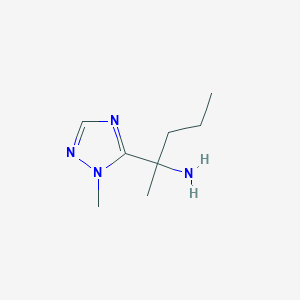
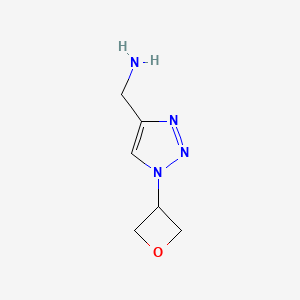
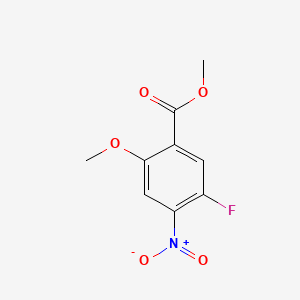
![(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)
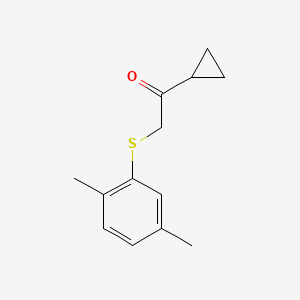
![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)


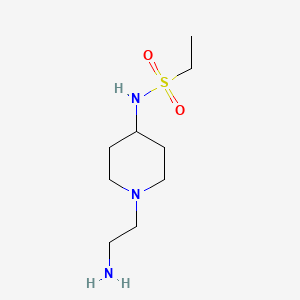
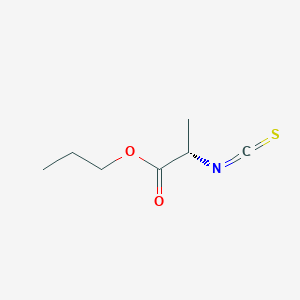

![5-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B13648700.png)
